4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide
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Overview
Description
“4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide” is a chemical compound with the CAS Number: 1771023-86-9 . It has a molecular weight of 351.22 and is a pale-yellow to yellow-brown solid . This compound is used in scientific research, particularly in drug discovery, medicinal chemistry, and molecular biology.
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C10H8BrFN2O2S2/c1-6-5-17-10(13-6)14-18(15,16)9-3-2-7(11)4-8(9)12/h2-5H,1H3,(H,13,14) .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 351.22 . The storage temperature is 2-8°C .Scientific Research Applications
Photodynamic Therapy and Photosensitizing Agents
Compounds similar to 4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide, particularly zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, have been extensively studied for their photophysical and photochemical properties. These properties make them highly useful as photosensitizers in photodynamic therapy, an alternative cancer treatment method. The synthesized compounds show promising characteristics such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy. They are particularly noted for their potential in treating cancer due to their remarkable photophysical properties and stability (Pişkin et al., 2020; Öncül et al., 2022).
Radiopharmaceuticals
The synthesis of N-([18F]fluoroalkyl)-N-nitroso-4-methyl-benzensulfonamides has been researched to develop new secondary labeling precursors for 18F-labeled compounds in radiopharmaceuticals. These compounds, including bromo-analogues, have been studied for their stability under various conditions, which is crucial for their application in medical imaging and treatment (Schirrmacher et al., 2003).
Antitumor Activity
A series of benzenesulfonamide derivatives have been synthesized and evaluated for their antitumor activity. Notably, compounds like N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide have shown significant activity and selectivity towards specific cancer cell lines, highlighting the potential of benzenesulfonamide derivatives in cancer treatment (Sławiński & Brzozowski, 2006).
Supramolecular Chemistry
Studies involving N-(4-bromobenzoyl)-substituted benzenesulfonamides have focused on understanding molecular packing and intermolecular interactions, essential for the development of materials with specific properties. These studies also explore the modulating effect of substituents on sulfonamide rings on the formation of diverse supramolecular architectures, beneficial in various chemical applications (Naveen et al., 2017).
Antimicrobial Agents
Certain benzenesulfonamide derivatives, such as fluorobenzamides containing thiazole and thiazolidine, have been synthesized and shown promising antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in these compounds is noted to enhance their antimicrobial activity, indicating their potential as antimicrobial agents (Desai et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2S2/c1-6-5-17-10(13-6)14-18(15,16)9-3-2-7(11)4-8(9)12/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXNVOCQNCZWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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